![molecular formula C36H40N2O4 B13441835 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a complex organic compound with the molecular formula C36H40N2O4 and a molecular weight of 564.71 g/mol. This compound is known for its applications in neurology, particularly in the study of pain and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Bis(phenylmethoxy)phenyl Intermediate: This involves the reaction of phenol derivatives with benzyl chloride in the presence of a base to form the bis(phenylmethoxy)phenyl compound.
Coupling with Ethylamine Derivatives: The intermediate is then coupled with ethylamine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves its interaction with specific molecular targets in the body. It is known to modulate adrenergic receptors, which play a crucial role in neurotransmission and the regulation of mood and stress. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-[2-[3,4-Dimethoxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- N1-[2-[3,4-Dihydroxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
Uniqueness
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in neurology and other fields.
Properties
Molecular Formula |
C36H40N2O4 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-N-(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C36H40N2O4/c39-35(37-24-22-29-12-4-1-5-13-29)18-10-11-19-36(40)38-25-23-30-20-21-33(41-27-31-14-6-2-7-15-31)34(26-30)42-28-32-16-8-3-9-17-32/h1-9,12-17,20-21,26H,10-11,18-19,22-25,27-28H2,(H,37,39)(H,38,40) |
InChI Key |
LFSNGZGMTLPBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



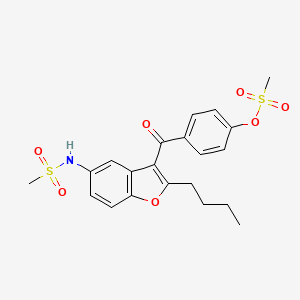
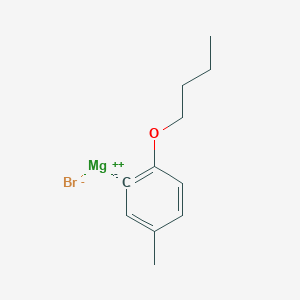

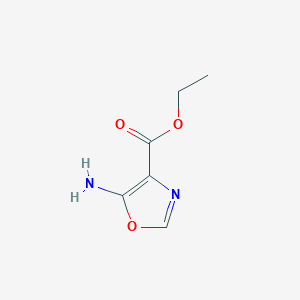
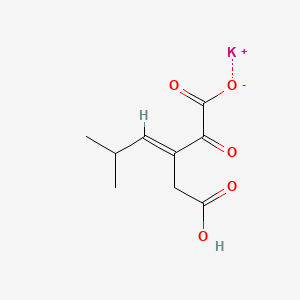
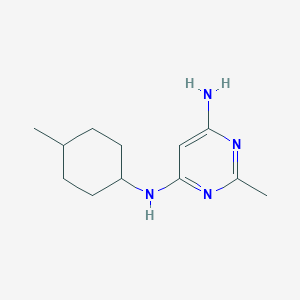
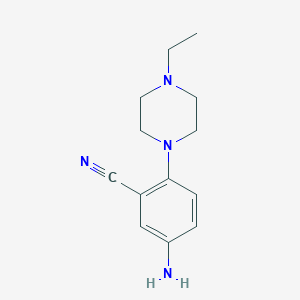
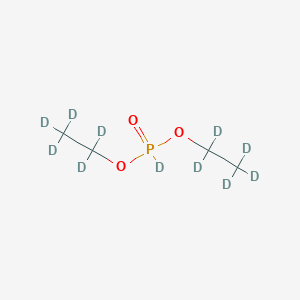

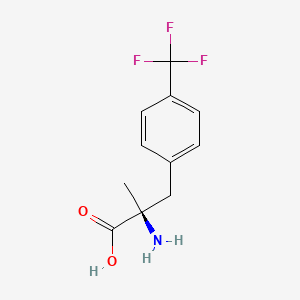
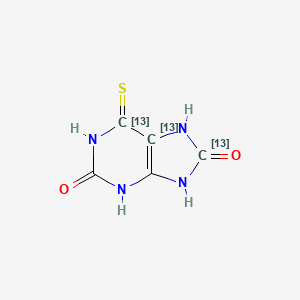
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
